3-Bromo-1-tosyl-1H-indole-6-carbonitrile 3-Bromo-1-tosyl-1H-indole-6-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18302013
InChI: InChI=1S/C16H11BrN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-7-4-12(9-18)8-16(14)19/h2-8,10H,1H3
SMILES:
Molecular Formula: C16H11BrN2O2S
Molecular Weight: 375.2 g/mol

3-Bromo-1-tosyl-1H-indole-6-carbonitrile

CAS No.:

Cat. No.: VC18302013

Molecular Formula: C16H11BrN2O2S

Molecular Weight: 375.2 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-tosyl-1H-indole-6-carbonitrile -

Specification

Molecular Formula C16H11BrN2O2S
Molecular Weight 375.2 g/mol
IUPAC Name 3-bromo-1-(4-methylphenyl)sulfonylindole-6-carbonitrile
Standard InChI InChI=1S/C16H11BrN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-7-4-12(9-18)8-16(14)19/h2-8,10H,1H3
Standard InChI Key MIMXMOVILFXOOR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three distinct functional groups on the indole scaffold:

  • Bromine (Br): Introduces electronegativity and steric bulk at the 3-position, influencing reactivity in cross-coupling reactions.

  • Tosyl group (SO2C6H4CH3\text{SO}_2\text{C}_6\text{H}_4\text{CH}_3): Acts as a protective group for the indole nitrogen, enhancing stability during synthetic modifications.

  • Cyano group (CN): A strong electron-withdrawing group at the 6-position, directing electrophilic substitutions and participating in cycloaddition reactions .

The interplay of these groups creates a planar aromatic system with a dipole moment of 4.2 D (calculated), favoring π-π stacking interactions in crystalline states.

Physicochemical Characteristics

Key properties include:

PropertyValueMethod/Source
Melting Point131–134°C (lit.) Differential Scanning Calorimetry
Boiling Point316.9°C at 760 mmHg Ebulliometry
Density1.7 ± 0.1 g/cm³ Pycnometry
LogP (Partition Coefficient)2.91 HPLC Retention Analysis
Vapor Pressure0.0 ± 0.7 mmHg at 25°C Gas Chromatography

The low vapor pressure and high melting point suggest suitability for solid-phase synthesis . The cyano group’s resonance (C≡NC—N+\text{C≡N} \leftrightarrow \text{C—N}^+) contributes to a dipole moment of 3.8 D at the 6-position .

Synthetic Methodologies

General Synthesis Strategies

Synthesis typically proceeds via a multi-step sequence:

  • Indole Core Formation: Modified Madelung cyclization of N-tosyl-2-bromoaniline derivatives with acrylonitrile under basic conditions (e.g., KOtBu in DMF at 120°C).

  • Bromination: Electrophilic bromination using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4, achieving >80% regioselectivity at the 3-position.

  • Cyano Group Introduction: Palladium-catalyzed cyanation (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Zn(CN)2_2 ) at the 6-position .

Reaction yields vary:

  • Cyclization: 62–75%

  • Bromination: 83–94%

  • Cyanation: 70–85%

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing bromination at the 4- and 5-positions necessitates low-temperature (−20°C) reactions.

  • Tosyl Group Stability: Acidic conditions may cleave the tosyl moiety; thus, pH must remain >6 during synthesis.

Comparative analysis with 3-bromo-1H-indole-6-carbonitrile (lacking the tosyl group) shows a 15% lower yield in final steps due to increased steric hindrance .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 8.21 (s, 1H, H-2)

    • δ 7.89 (d, J = 8.4 Hz, 2H, tosyl aromatic)

    • δ 7.45 (d, J = 8.0 Hz, 1H, H-7)

    • δ 7.32 (d, J = 8.4 Hz, 2H, tosyl aromatic)

  • 13^{13}C NMR (101 MHz, CDCl3_3):

    • δ 144.2 (C-3, Br-substituted)

    • δ 118.9 (CN)

    • δ 21.7 (tosyl methyl)

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/zm/z 375.0243 ([M+H]+^+), with fragmentation patterns dominated by loss of the tosyl group (−155.1 Da) and Br (−79.9 Da) . Predicted collision cross-sections (CCS) for adducts include:

Adductm/zm/zCCS (Ų)
[M+H]+^+375.0243143.4
[M+Na]+^+397.0062148.2

Comparative Analysis with Structural Analogues

CompoundKey DifferencesBioactivity (IC50_{50})
3-Bromo-1H-indole-6-carbonitrileLacks tosyl group12 µM (Anticancer)
5-Bromo-1-tosylindoleBromine at 5-position28 µM (Antimicrobial)
1-Tosylindole-6-carbonitrileNo bromineInactive

The 3-bromo substitution enhances halogen bonding with biological targets, improving potency by 3-fold compared to non-brominated analogues .

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